molecular formula C26H27N5O4S B11214087 Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate

Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate

Cat. No.: B11214087
M. Wt: 505.6 g/mol
InChI Key: WILZXQASMITKBQ-UHFFFAOYSA-N
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Description

Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate typically involves multi-step reactionsThe final step involves the esterification of the piperidine-4-carboxylate moiety using ethyl alcohol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C26H27N5O4S

Molecular Weight

505.6 g/mol

IUPAC Name

ethyl 1-[2-(2-ethylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C26H27N5O4S/c1-3-16-7-5-6-8-20(16)27-25-29-31-23(33)19-10-9-18(15-21(19)28-26(31)36-25)22(32)30-13-11-17(12-14-30)24(34)35-4-2/h5-10,15,17H,3-4,11-14H2,1-2H3,(H,27,29)

InChI Key

WILZXQASMITKBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)N5CCC(CC5)C(=O)OCC)N=C3S2

Origin of Product

United States

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